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Compound of Interest

Compound Name: Diisopropanolamine

Cat. No.: B056660 Get Quote

An In-depth Exploration of the Chemistry, Synthesis, and Pharmaceutical Applications of a

Versatile Secondary Amino Compound

Abstract
Diisopropanolamine (DIPA) is a secondary amino compound with the chemical formula

C₆H₁₅NO₂.[1] Possessing both hydroxyl and amine functional groups, DIPA exhibits a unique

combination of properties that have led to its widespread use across various industries, from

cosmetics and metalworking to gas treatment. For researchers, scientists, and drug

development professionals, DIPA and its structural motifs offer significant potential as a

versatile building block in the synthesis of active pharmaceutical ingredients (APIs) and as a

functional excipient in drug formulations. This technical guide provides a comprehensive

overview of the core chemical and physical properties of diisopropanolamine, detailed

synthesis methodologies, and an in-depth exploration of its current and potential applications

within the pharmaceutical landscape.

Chemical and Physical Properties of
Diisopropanolamine
Diisopropanolamine is a hygroscopic, white crystalline solid at room temperature, which may

also appear as a colorless to yellow liquid.[2][3] It possesses a characteristic mild ammoniacal

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b056660?utm_src=pdf-interest
https://www.benchchem.com/product/b056660?utm_src=pdf-body
https://en.wikipedia.org/wiki/Diisopropanolamine
https://www.benchchem.com/product/b056660?utm_src=pdf-body
https://www.benchchem.com/product/b056660?utm_src=pdf-body
https://www.benchchem.com/product/b056660?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/41927/
https://www.jmedchem.com/article_227411_e054a959d90cb58edbd08cf5fb50d75c.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


or fishy odor.[2][3] A detailed summary of its key physical and chemical properties is presented

in Table 1.

Property Value Reference(s)

Molecular Formula C₆H₁₅NO₂ [1]

Molar Mass 133.19 g/mol [1]

Appearance
White solid or colorless to

yellow liquid
[2][3]

Melting Point 42-45 °C [1]

Boiling Point 249-250 °C at 745 mmHg [1]

Density 0.99 g/cm³ (at 42 °C) [1]

Solubility in Water 870 g/L at 20 °C [1]

pKa 9.1 [4]

LogP -0.82 [2]

Flash Point 127-135 °C [1]

Synthesis of Diisopropanolamine
Diisopropanolamine can be synthesized through several chemical routes. The most common

industrial methods involve the reaction of propylene oxide with either isopropanolamine or

ammonia. An alternative laboratory-scale synthesis from an oxazolidinone derivative has also

been reported.

Synthesis from Propylene Oxide and
Isopropanolamine/Ammonia
The industrial production of diisopropanolamine is typically achieved through the reaction of

propylene oxide with an excess of isopropanolamine or ammonia.[1][5] This reaction is carried

out at elevated temperatures and pressures. A patented method describes the reaction of liquid

ammonia and water with propylene oxide. The mixture is preheated to 140-145 °C and then fed

into a reactor where the temperature is maintained between 148-155 °C and the pressure is
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controlled at 16.0-18.0 MPa.[6] The molar ratio of ammonia to propylene oxide is kept between

5 and 8, with a reaction time of 1.5 to 3 hours.[6] The resulting product mixture, containing

mono-, di-, and triisopropanolamine, is then separated by flash evaporation and rectification.[6]

Experimental Protocol: Synthesis of Diisopropanolamine from Propylene Oxide and

Ammonia[6]

Materials:

Liquid ammonia

Water

Propylene oxide

Equipment:

High-pressure reactor

Preheater

Flash evaporation unit

Rectification column

Procedure:

Prepare an aqueous ammonia solution by mixing liquid ammonia and water.

Thoroughly mix the aqueous ammonia solution with propylene oxide in a molar ratio of

ammonia to propylene oxide between 5:1 and 8:1.

Preheat the resulting mixture to 140-145 °C.

Introduce the preheated mixture into a high-pressure reactor.

Maintain the reactor temperature between 148-155 °C and the pressure between 16.0 and

18.0 MPa.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://en.wikipedia.org/wiki/Analgesic
https://en.wikipedia.org/wiki/Analgesic
https://en.wikipedia.org/wiki/Analgesic
https://www.benchchem.com/product/b056660?utm_src=pdf-body
https://en.wikipedia.org/wiki/Analgesic
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the reaction to proceed for 1.5 to 3 hours.

Transfer the product mixture to a flash evaporation unit to separate the unreacted ammonia.

Further separate the isopropanolamine mixture (mono-, di-, and triisopropanolamine) using a

rectification column to isolate the diisopropanolamine product.

Synthesis from 3-(2-Hydroxypropyl)-5-methyl-2-
oxazolidinone
An alternative synthesis route involves the hydrolysis of 3-(2-hydroxypropyl)-5-methyl-2-

oxazolidinone.[7] This method is carried out by treating an aqueous solution of the

oxazolidinone with a strong base, such as potassium hydroxide, at an elevated temperature.

Experimental Protocol: Hydrolysis of 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone[7]

Materials:

3-(2-hydroxypropyl)-5-methyl-2-oxazolidinone

50% (w/w) Potassium hydroxide solution

Water

Equipment:

Three-necked boiling flask

Magnetic stirrer and hot plate with a water bath

Condenser

Thermometer

Procedure:

Place an aliquot of an aqueous solution of 3-(2-hydroxypropyl)-5-methyl-2-oxazolidinone into

a three-necked boiling flask.
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Calculate and add the required amount of 50% potassium hydroxide solution to achieve a

hydroxide to reactable species molar ratio of 2.5:1.

Add a magnetic stirring bar and place the flask in a hot water bath on a stirring hot plate.

Fit the flask with a condenser and a thermometer.

Heat the mixture to approximately 80 °C while stirring vigorously to ensure complete mixing

of the phases.

Maintain the temperature and stirring for approximately two hours.

After the reaction is complete, allow the mixture to cool and separate the amine and caustic

phases.

The diisopropanolamine can be isolated from the amine phase.

Pharmaceutical Applications of Diisopropanolamine
and its Derivatives
The bifunctional nature of diisopropanolamine, possessing both nucleophilic secondary

amine and hydroxyl groups, makes it a valuable synthon and a functional ingredient in

pharmaceutical development.

Diisopropanolamine as a Precursor in API Synthesis
The isopropanolamine structural motif is a key component in a number of pharmacologically

active molecules, most notably in the class of beta-adrenergic receptor antagonists, or beta-

blockers.

Many beta-blockers, such as propranolol and metoprolol, are aryloxypropanolamines.[3] Their

synthesis often involves the reaction of a substituted phenol with epichlorohydrin to form a

glycidyl ether intermediate. This epoxide is then opened by an amine, such as isopropylamine,

to yield the final beta-blocker.[2][8] While diisopropanolamine itself is not directly used in this

specific two-step synthesis, its structural components are central to the final drug molecule.

The synthesis of these important cardiovascular drugs highlights the significance of the

isopropanolamine backbone in medicinal chemistry.
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Figure 1: General synthetic pathway for aryloxypropanolamine beta-blockers.

A derivative of diisopropylamine, N,N-diisopropyl-2-oxopropanamide (DIPOPA), has

demonstrated significant neuroprotective and anti-inflammatory effects in a rat model of middle

cerebral artery occlusion (MCAO), a model for ischemic stroke.[9] DIPOPA was found to be

more effective than its diethylamino counterpart and the parent compound, ethyl pyruvate, in

reducing infarct volume and improving neurological outcomes.[9] The therapeutic effect of

DIPOPA is attributed to its robust anti-inflammatory properties, specifically the suppression of

microglia activation and neutrophil infiltration into the brain parenchyma.[9] This is achieved

through the inhibition of the NF-κB signaling pathway, which leads to a downstream reduction

in the expression of cell adhesion molecules.[9]
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Figure 2: Proposed anti-inflammatory signaling pathway of DIPOPA.

Diisopropanolamine in Drug Formulation
Beyond its role as a synthetic precursor, diisopropanolamine serves as a valuable excipient in

various pharmaceutical formulations.[10][11] Its basic nature allows it to be used as a

neutralizing agent to adjust and buffer the pH of formulations.[10] Furthermore, its amphiphilic

character, arising from the polar hydroxyl and amine groups and the nonpolar isopropyl groups,

enables it to function as an effective emulsifier and stabilizer in creams, lotions, and ointments.
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[10] It can also act as a solubilizing agent, enhancing the solubility of poorly water-soluble

active pharmaceutical ingredients.[11] For instance, the diisopropanolamine salt of certain

non-steroidal anti-inflammatory drugs (NSAIDs) is used in topical analgesic formulations.[6]

Pharmacokinetics and Toxicology
Understanding the pharmacokinetic and toxicological profile of a compound is paramount in

drug development. A study in female Fischer 344 rats investigated the absorption, distribution,

metabolism, and excretion (ADME) of radiolabeled diisopropanolamine following intravenous

and dermal administration.[12]

Pharmacokinetic Data
Following intravenous administration, DIPA was rapidly cleared from the plasma and excreted

primarily in the urine.[12] The elimination was biexponential with a terminal half-life of 2.9

hours.[12] Approximately 97% of the administered dose was recovered in the urine, almost

entirely as the unchanged parent compound.[12] After dermal application, about 20% of the

dose was absorbed over 48 hours, with the majority of the absorbed dose also being excreted

in the urine.[12] The absolute dermal bioavailability was determined to be 12%.[12] The study

also noted that DIPA did not accumulate in tissues.[12]
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Pharmacokinetic
Parameter

Intravenous
Administration

Dermal Application Reference(s)

Dose 19.0 mg/kg 19.5 mg/kg [12]

Elimination Half-life

(t½β)
2.9 hours - [12]

Urinary Excretion (%

of dose)
97 ± 4%

14.4% (of applied

dose)
[12]

Metabolism
Virtually all as parent

compound
- [12]

Dermal Absorption

(48h)
- ~20% [12]

Absolute Dermal

Bioavailability
- 12% [12]

Toxicological Profile
Diisopropanolamine is considered to be of low to moderate toxicity. Undiluted, it can be a

severe skin and eye irritant.[9] However, in cosmetic products at concentrations up to 1%, it is

considered safe for use.[9] It is recommended that isopropanolamines should not be used in

products containing N-nitrosating agents due to the potential for nitrosamine formation.[9] The

pharmacokinetic data suggest that toxicologically significant systemic concentrations of DIPA

are unlikely to be reached from repeated dermal applications of products containing low

concentrations of the compound, due to its slow absorption and rapid excretion.[12]

Conclusion
Diisopropanolamine is a secondary amino compound with a well-characterized chemical and

physical profile. Its synthesis is well-established, and it finds utility in a broad range of industrial

applications. For the pharmaceutical industry, DIPA and its structural analogs represent a

valuable platform for the development of new chemical entities, as exemplified by the

isopropanolamine backbone in beta-blockers and the demonstrated neuroprotective effects of a

diisopropylamine derivative. Furthermore, its properties as a pH adjuster, emulsifier, and

solubilizer make it a functional excipient in various drug delivery systems. A clear
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understanding of its pharmacokinetic and toxicological profile further supports its potential for

safe use in pharmaceutical development. This technical guide has provided a comprehensive

overview of diisopropanolamine, highlighting its core attributes and potential for innovation in

the hands of researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b056660?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

